1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a tetraazol ring, and a trifluoromethyl group . These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as trifluoromethylpyridines, are synthesized using various methods, including vapor-phase reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it’s reacted. Trifluoromethylpyridines, for example, are used in a variety of reactions in the agrochemical and pharmaceutical industries .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect its reactivity and stability .Scientific Research Applications
Synthesis and Structural Properties
Research on similar compounds has focused on synthesizing novel structures with potential applications in drug development, material science, and as intermediates in organic synthesis. For example, studies on the synthesis of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provide insights into the synthetic routes and structural properties of complex molecules (Issac & Tierney, 1996). These studies highlight the importance of understanding the conformation and spectroscopic properties of such compounds for their potential application in medicinal chemistry and material science.
Reactions with Nucleophiles
Another area of interest is the reactions of arylmethylidene derivatives with various nucleophiles, showcasing the versatility of these compounds in forming a wide range of cyclic and heterocyclic structures (Kamneva et al., 2018). This research underscores the potential of such compounds in the synthesis of diverse organic molecules with applications ranging from pharmaceuticals to agrochemicals.
Pharmacological Applications
Compounds with similar structures have been investigated for their pharmacological applications, particularly as inhibitors of specific enzymes or for their role in modulating biological pathways. For instance, synthetic compounds with imidazole scaffolds are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a role in inflammatory responses (Scior et al., 2011). This suggests that structurally similar compounds could be explored for their therapeutic potential in treating diseases associated with inflammation.
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds using advanced oxidation processes has been reviewed, indicating the potential environmental applications of similar compounds in the removal of hazardous substances from water (Bhat & Gogate, 2021). This research is crucial for developing new methods for water treatment and environmental remediation.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N,N-dimethyltetrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N6O/c1-24(2)14-21-22-23-25(14)10-4-3-5-11(7-10)26-13-12(16)6-9(8-20-13)15(17,18)19/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONUSPZVDHVGJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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